3,4-Diisopropoxybenzonitrile
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Overview
Description
3,4-Diisopropoxybenzonitrile is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of two isopropoxy groups attached to a benzene ring, which also bears a nitrile group
Preparation Methods
The synthesis of 3,4-Diisopropoxybenzonitrile typically involves the reaction of 3,4-dihydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3,4-Diisopropoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Diisopropoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Diisopropoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy groups and nitrile functionality play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
3,4-Diisopropoxybenzonitrile can be compared with other similar compounds such as 3,4-dimethoxybenzonitrile and 3,4-dihydroxybenzonitrile. These compounds share a similar benzene ring structure but differ in the nature of the substituents. The presence of isopropoxy groups in this compound imparts unique chemical properties and reactivity, making it distinct from its analogs.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3,4-di(propan-2-yloxy)benzonitrile |
InChI |
InChI=1S/C13H17NO2/c1-9(2)15-12-6-5-11(8-14)7-13(12)16-10(3)4/h5-7,9-10H,1-4H3 |
InChI Key |
LQLQIMSVHKDLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C#N)OC(C)C |
Origin of Product |
United States |
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